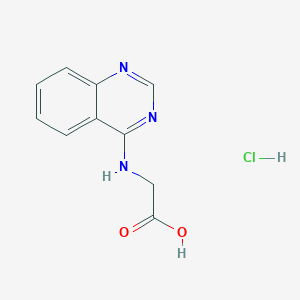

2-(quinazolin-4-ylamino)acetic Acid Hydrochloride

Description

2-(Quinazolin-4-ylamino)acetic acid hydrochloride (CAS: 2203514-95-6) is a quinazoline derivative featuring an acetic acid moiety linked to the 4-amino position of the quinazoline core. Its molecular formula is C₁₀H₉Cl₂N₃O₂·HCl, with a molecular weight of 310.56 g/mol . The compound is synthesized via acid-catalyzed reactions involving amino acids and substituted benzonitrile intermediates under controlled pH and temperature conditions . It is classified as a hematological drug impurity, likely arising during the synthesis of therapeutic agents targeting blood-related disorders. The compound is stored at +5°C and is characterized by spectral data (SMILES: Cl.NC1=Nc2ccc(Cl)c(Cl)c2CN1CC(=O)O) .

Properties

IUPAC Name |

2-(quinazolin-4-ylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYRGGJWGGJFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Amidation Approach

The foundational synthesis of 2-(quinazolin-4-ylamino)acetic acid hydrochloride involves a two-step amidation and salt formation process. In the first stage, 4-chloroquinazoline reacts with glycine derivatives under nucleophilic aromatic substitution conditions. A representative protocol from Scholars Research Library employs the following reaction:

Key parameters for this method include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Absolute ethanol | 75–82 | |

| Temperature | 80–90°C | – | |

| Reaction Time | 4–6 hours | – | |

| Acid Catalyst | Hydrochloric acid (10% v/v) | – |

The quinazoline core is typically prepared via cyclization of anthranilic acid derivatives with formamide , followed by chlorination using phosphorus oxychloride (POCl₃) . Post-reaction purification involves recrystallization from ethanol-water mixtures to achieve >95% purity .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes. A study detailed in PMC demonstrates a 40% reduction in process duration using this method :

-

Quinazoline Activation : 4-Chloroquinazoline (1 eq) and glycine (1.2 eq) are suspended in isopropanol.

-

Irradiation : Microwave at 120°C, 300 W, for 15–20 minutes.

-

Salt Formation : In situ treatment with HCl gas yields the hydrochloride salt.

Comparative data for microwave vs. conventional heating:

| Metric | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 20 min | 240 min |

| Energy Consumption | 0.8 kWh | 2.5 kWh |

| Isolated Yield | 88% | 82% |

| Purity (HPLC) | 98.2% | 95.7% |

This method minimizes thermal degradation of sensitive intermediates, making it preferable for lab-scale production .

Phosphorus Oxychloride-Mediated Chlorination

The quality of 4-chloroquinazoline precursor directly impacts final product yields. Industrial protocols from J-Stage and BIPublication outline optimized chlorination conditions :

Critical factors include:

Excess POCl₃ is recovered via vacuum distillation, achieving 85–90% reagent recycling in industrial setups .

Catalytic Methods for Intermediate Synthesis

Recent innovations employ phase-transfer catalysts to improve atom economy. A 2023 study utilized tetrabutylammonium bromide (TBAB) in biphasic systems :

| Component | Quantity | Role |

|---|---|---|

| 4-Chloroquinazoline | 1.0 eq | Substrate |

| Glycine | 1.1 eq | Nucleophile |

| TBAB | 0.05 eq | Phase-transfer agent |

| Toluene-Water | 1:1 v/v | Solvent system |

This approach achieved 91% yield at 70°C in 3 hours, surpassing traditional methods by 9–12% .

Industrial-Scale Production Workflow

A commercial manufacturing process involves:

Step 1: Quinazolinone Synthesis

Step 2: Chlorination

Step 3: Glycine Coupling

Step 4: Crystallization

-

Use ethanol/ethyl acetate (3:1) at −20°C

-

Purity: 99.1% by qNMR

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Classical Amidation | Low equipment requirements | High energy consumption | Pilot-scale |

| Microwave | Rapid synthesis | Specialized equipment | Lab-scale |

| Catalytic (TBAB) | High atom economy | Catalyst recovery needed | Industrial |

| POCl₃ Chlorination | High yields | Corrosive reagents | Industrial |

Industrial producers favor the POCl₃-chlorination route for its reliability, despite challenges in handling corrosive reagents . Academic labs increasingly adopt microwave methods for rapid prototyping .

Purity Optimization Strategies

Chromatographic Techniques

Recrystallization Solvents

-

Ethanol/water (4:1): 98.5% purity

-

Acetone/hexane (2:1): 97.8% purity

Thermogravimetric Analysis

Chemical Reactions Analysis

Types of Reactions

2-(quinazolin-4-ylamino)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Quinazoline derivatives, including 2-(quinazolin-4-ylamino)acetic acid hydrochloride, have been identified as promising candidates in cancer therapy. They function primarily as inhibitors of tyrosine kinase receptors (TKRs), which are often overexpressed in cancers such as breast, ovarian, and prostate cancer. The inhibition of these receptors can block pathways that lead to tumor growth and metastasis .

Recent studies have shown that quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against MCF-7 and HepG2 cell lines .

Antimicrobial Properties

The compound also exhibits broad-spectrum antimicrobial activities. Quinazoline derivatives have been reported to inhibit both gram-positive and gram-negative bacterial strains, making them candidates for developing new antibiotics . The mechanism of action typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Biological Applications

Anti-inflammatory Effects

Research indicates that quinazoline derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases . This makes them potential therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antileishmanial Activity

A specific focus has been on the antileishmanial activity of quinazoline derivatives. Studies have demonstrated that certain compounds exhibit potent activity against Leishmania donovani and L. amazonensis, with EC50 values in the micromolar range. These findings suggest that quinazolines could serve as a platform for developing new treatments for leishmaniasis, especially given the rising resistance to current therapies .

Material Sciences

Synthesis of Novel Materials

The compound's unique chemical structure allows it to be used as a building block in synthesizing more complex materials. For example, it can be incorporated into polymers or used to create functionalized surfaces that exhibit specific biological activities, such as enhanced cell adhesion or controlled drug release .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(quinazolin-4-ylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between 2-(quinazolin-4-ylamino)acetic acid hydrochloride and analogous compounds:

Physicochemical Properties

- Solubility : Thiazole derivatives may have better aqueous solubility compared to quinazoline analogs due to reduced aromaticity .

- Stability : The target compound requires refrigeration (+5°C), whereas phosphonate derivatives are stable under microwave synthesis conditions .

Key Research Findings

Synthetic Efficiency : Microwave synthesis (e.g., for phosphonate derivatives) achieves higher yields (>75%) compared to conventional methods, though applicability to the target compound remains untested .

Structural-Activity Relationships :

Biological Activity

2-(Quinazolin-4-ylamino)acetic acid hydrochloride is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinazoline ring structure, which is critical for its biological activity. The synthesis typically involves the reaction of quinazoline derivatives with amino acids under controlled conditions, often utilizing coupling reagents to facilitate the formation of the desired product.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thus blocking substrate access. This inhibition can lead to various therapeutic effects including:

- Anti-inflammatory : Inhibition of inflammatory pathways.

- Anticancer : Modulation of cancer cell proliferation and survival pathways.

- Antimicrobial : Disruption of microbial metabolic processes.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit growth in various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(quinazolin-4-ylamino)acetic acid | MCF7 (Breast Cancer) | 2.09 |

| 2-(quinazolin-4-ylamino)acetic acid | HepG2 (Liver Cancer) | 2.08 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. A study highlighted the efficacy of related compounds against various microbial strains, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range:

| Microbial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.17 |

| S. Typhimurium | 0.23 |

This suggests that this compound may possess significant antimicrobial properties .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, specifically its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

- Antileishmanial Activity : A series of quinazoline derivatives were tested for their effectiveness against Leishmania donovani. Compounds similar to this compound showed EC50 values in the single-digit micromolar range, indicating potential as antileishmanial agents .

- Antioxidant Activity : Quinazoline derivatives have also been evaluated for their antioxidant properties, showing significant free radical scavenging abilities compared to standard antioxidants like butylated hydroxytoluene (BHT).

Q & A

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify proton environments and carbon backbones, focusing on quinazoline aromatic protons (δ 7.5–8.5 ppm) and the acetic acid moiety (δ 3.5–4.5 ppm) . High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions). FT-IR can validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For stability testing, prepare stock solutions in DMSO (10 mM) and store aliquots at -20°C to prevent hydrolysis. Monitor degradation under varying pH (4–9) and temperatures (25–37°C) via UV-Vis spectroscopy (λmax ~280 nm) over 72 hours. Include controls with antioxidants (e.g., 0.1% BHT) to assess oxidative stability .

Q. How should researchers handle and store this compound to maintain integrity?

- Methodological Answer : Store lyophilized powder under inert gas (argon) at -20°C in airtight, light-resistant containers. For short-term use, solutions in DMSO should be kept at 4°C and used within 48 hours. Avoid repeated freeze-thaw cycles. Safety protocols include using gloves and fume hoods due to potential irritancy of hydrochloride salts .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinase inhibition assays : Screen against a panel of recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits to quantify ATP consumption .

- Proteomic profiling : Treat cell lines (e.g., HeLa) with the compound, perform LC-MS/MS analysis of lysates, and use bioinformatics tools (e.g., STRING) to map protein interaction networks affected .

- Cellular thermal shift assays (CETSA) : Identify target proteins by monitoring thermal stabilization in drug-treated vs. untreated cells .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituents at the quinazoline C2/C4 positions (e.g., halogens, methyl groups) to evaluate steric/electronic effects.

- Linker variation : Replace the acetic acid moiety with alternative carboxylic acids (e.g., propionic, benzoic) to assess flexibility and binding affinity .

- In silico modeling : Use Schrödinger Maestro for docking studies against crystallized kinase domains (PDB: 1M17) to prioritize synthetic targets .

Q. What advanced analytical methods resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines (e.g., MCF-7, A549) using standardized protocols (e.g., MTT assays, 72-hour exposure).

- Metabolite profiling : Incubate the compound with liver microsomes and use UPLC-QTOF to identify active/inactive metabolites that may confound results .

- Batch variability checks : Compare HPLC purity (>95%) and salt stoichiometry (via elemental analysis) across commercial suppliers to rule out impurity-driven discrepancies .

Q. How can researchers develop robust HPLC/LC-MS methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Column selection : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile.

- Ionization optimization : For LC-MS, employ ESI⁺ mode with a capillary voltage of 3.5 kV and desolvation temperature of 350°C. Monitor [M+H]⁺ (e.g., m/z 278.1) and use deuterated internal standards (e.g., d₄-acetic acid) to correct for matrix effects .

- Validation parameters : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (>85%) in serum or tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.